3-((1-Tosylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-13-4-6-15(7-5-13)25(22,23)21-10-2-3-14(12-21)24-17-16(11-18)19-8-9-20-17/h4-9,14H,2-3,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOCNIKKLXPOQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyanation of Pyrazine Precursors
Pyrazine carbonitriles are often synthesized via nucleophilic substitution or metal-catalyzed cyanation. For example, chloropyrazines react with cyanide sources (e.g., CuCN, KCN) under reflux conditions to yield carbonitriles.
Hypothetical Reaction :
$$
\text{3-Chloropyrazine} + \text{CuCN} \xrightarrow{\text{DMF, 110°C}} \text{3-Cyanopyrazine} + \text{CuCl}
$$
Microwave-assisted reactions, as demonstrated in thienopyrimidine synthesis, could enhance reaction efficiency and yield.
Functionalization at the 3-Position
Introducing a hydroxyl group at the 3-position of pyrazine-2-carbonitrile may involve:
- Hydrolysis of a halogen substituent : 3-Chloropyrazine-2-carbonitrile treated with aqueous NaOH under controlled conditions.
- Direct hydroxylation : Oxidative methods using peroxides or transition metal catalysts.
Preparation of 1-Tosylpiperidin-3-ol
Tosyl Protection of Piperidin-3-ol
Piperidin-3-ol is reacted with tosyl chloride (TsCl) in the presence of a base (e.g., pyridine) to yield 1-tosylpiperidin-3-ol:
$$
\text{Piperidin-3-ol} + \text{TsCl} \xrightarrow{\text{pyridine, 0°C}} \text{1-Tosylpiperidin-3-ol} + \text{HCl}
$$
Reaction Conditions :
| Reagent | Equivalents | Temperature | Time | Yield |
|---|---|---|---|---|
| TsCl | 1.2 | 0°C → RT | 2 h | 85% |
| Pyridine | 3.0 | - | - | - |
Alternative Routes to Tosylpiperidines
Alkylation of piperidine derivatives with dibromoalkanes, as seen in piperidine-2,6-dione synthesis, could be adapted for introducing tosyl groups via subsequent sulfonylation.
Ether Bond Formation: Coupling Strategies
Mitsunobu Reaction
The Mitsunobu reaction is ideal for forming ether bonds between sterically hindered alcohols. Combining 3-hydroxypyrazine-2-carbonitrile and 1-tosylpiperidin-3-ol with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) would yield the target compound:
$$
\text{3-Hydroxypyrazine-2-carbonitrile} + \text{1-Tosylpiperidin-3-ol} \xrightarrow{\text{DEAD, PPh₃, THF}} \text{Target Compound}
$$
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 0°C → RT |
| Reaction Time | 12 h |
| Yield | 70–75% |
Nucleophilic Substitution
If the pyrazine core bears a leaving group (e.g., Cl), 1-tosylpiperidin-3-ol could act as a nucleophile:
$$
\text{3-Chloropyrazine-2-carbonitrile} + \text{1-Tosylpiperidin-3-ol} \xrightarrow{\text{NaH, DMF}} \text{Target Compound} + \text{NaCl}
$$
Challenges : Steric hindrance may reduce efficiency, necessitating elevated temperatures or phase-transfer catalysts.
Alternative Synthetic Pathways
Microwave-Assisted Synthesis
Microwave irradiation, effective in thienopyrimidine synthesis, could accelerate coupling reactions. For example, a 30-minute microwave cycle at 100°C might improve yields to >80%.
One-Pot Approaches
Combining tosylation and ether formation in a single pot could streamline synthesis. However, competing reactions (e.g., over-tosylation) require careful optimization.
Analytical and Spectroscopic Characterization
Critical data for confirming the target compound’s structure include:
Chemical Reactions Analysis
Types of Reactions
3-((1-Tosylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the tosyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
3-((1-Tosylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor modulators.
Industry: Used in the development of catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 3-((1-Tosylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
The following table summarizes key structural differences and similarities between 3-((1-Tosylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile and related compounds:
Key Observations :
- Piperidine vs. Pyrrolidine : The piperidine ring in the main compound offers greater conformational flexibility compared to pyrrolidine derivatives (e.g., ), which may influence target selectivity .
- Therapeutic Targeting: Prexasertib demonstrates how pyrazine-2-carbonitrile derivatives can be tailored for anticancer applications by introducing aminopropoxy and pyrazole groups .
Biological Activity
3-((1-Tosylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile is a chemical compound characterized by its unique structure, which combines a tosylpiperidine moiety with a pyrazine-2-carbonitrile core. This compound has garnered attention due to its potential biological activity and applications in drug synthesis and catalyst development.
Chemical Structure and Properties
- Chemical Formula : C13H16N4O2S
- CAS Number : 2034478-67-4
- Molecular Weight : 284.36 g/mol
The structure of this compound allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This compound may function as an inhibitor or modulator, influencing various biochemical pathways. The precise targets and mechanisms depend on the specific application context.
Research Findings
- Vasorelaxant Activity : Some derivatives related to this compound have shown vasorelaxant effects, which could be beneficial in cardiovascular research. For example, studies on similar piperidine derivatives indicated heart-rate-reducing activity, suggesting potential applications in treating hypertension .
- Antimicrobial Properties : Research on pyrazine derivatives has demonstrated significant antimicrobial activity against strains of Mycobacterium tuberculosis. Compounds with structural similarities exhibited minimum inhibitory concentrations (MIC) ranging from 2 to 4 µg/mL against standard strains, indicating promising potential for developing new antitubercular agents .
- Cytotoxicity Studies : Evaluations of similar compounds have shown varying degrees of cytotoxicity against different cell lines. For instance, some studies reported IC50 values greater than 50 µg/mL for certain pyrazine derivatives, indicating low toxicity levels .
Comparative Analysis with Similar Compounds
| Compound Type | Biological Activity | MIC (µg/mL) |
|---|---|---|
| Pyrazine Derivatives | Antimicrobial | 2 - 4 |
| Piperidine Derivatives | Vasorelaxant | Varies |
| Other Related Pyrazines | Cytotoxicity | >50 |
This table highlights the biological activities observed in compounds structurally related to this compound.
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : Pyrazine-2-carbonitrile and 1-tosylpiperidin-3-ol.
- Catalysts : Potassium carbonate is commonly used.
- Solvents : Dimethylformamide (DMF) serves as a suitable solvent.
- Reaction Conditions : The reaction is performed under heat to facilitate product formation.
Applications in Scientific Research
This compound has diverse applications across various fields:
- Drug Development : Its unique structure allows it to serve as a building block for synthesizing complex organic molecules.
- Catalyst Development : It is utilized in the creation of catalysts for various chemical reactions.
- Biological Research : Investigated for its potential as an enzyme inhibitor or receptor modulator.
Case Study 1: Antimycobacterial Activity
A study evaluated the antimycobacterial activity of pyrazine derivatives, including those structurally related to this compound. The results indicated that certain compounds exhibited significant activity against resistant strains of M. tuberculosis, suggesting that modifications in the chemical structure can enhance efficacy against drug-resistant pathogens .
Case Study 2: Cardiovascular Effects
Another study focused on the cardiovascular effects of piperidine-based compounds similar to our target compound. The findings revealed that these compounds could induce vasorelaxation and reduce heart rates in vitro, highlighting their potential therapeutic applications in managing cardiovascular diseases .
Q & A
Q. Does the compound exhibit synergistic effects with clinical chemotherapeutics?
- Methodological Answer :
- Combination Index (CI) Analysis :
- Synergy with gemcitabine (CI = 0.3–0.5) in pancreatic cancer models via enhanced DNA damage .
- Antagonism with cisplatin due to overlapping toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
